(Z)-2-((2-(2,4-dichlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetonitrile
Description
(Z)-2-((2-(2,4-Dichlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetonitrile is a benzofuran-derived compound featuring a Z-configuration benzylidene group (2,4-dichloro-substituted), a 3-oxo-2,3-dihydrobenzofuran core, and an oxyacetonitrile side chain. This structure confers unique electronic and steric properties, making it relevant for applications in medicinal chemistry and materials science. Its dichlorinated benzylidene group enhances lipophilicity and stability, while the acetonitrile moiety may influence reactivity in nucleophilic or cycloaddition reactions .
Properties
IUPAC Name |
2-[[(2Z)-2-[(2,4-dichlorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9Cl2NO3/c18-11-2-1-10(14(19)8-11)7-16-17(21)13-4-3-12(22-6-5-20)9-15(13)23-16/h1-4,7-9H,6H2/b16-7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXSVUBKKWAFLFU-APSNUPSMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1OCC#N)OC(=CC3=C(C=C(C=C3)Cl)Cl)C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1OCC#N)O/C(=C\C3=C(C=C(C=C3)Cl)Cl)/C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Features
Target Compound vs. (Z)-2-((2-((1-Ethyl-5-methoxy-1H-indol-3-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetonitrile (5a)
- Core Structure : Both share the 3-oxo-2,3-dihydrobenzofuran backbone and an oxyacetonitrile substituent at position 6 .
- Substituents :
- Target : 2,4-Dichlorobenzylidene (electron-withdrawing).
- 5a : 1-Ethyl-5-methoxyindole (electron-donating methoxy group).
- Configuration : Both retain Z-stereochemistry at the benzylidene double bond, critical for spatial interactions .
Target Compound vs. [(2Z)-2-(3,4-Dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl]oxyacetic Acid
- Core Structure : Identical benzofuran scaffold.
- Substituents: Target: Dichloro (Cl) substituents increase electrophilicity.
- Side Chain : The analog replaces acetonitrile with a carboxylic acid (-COOH), altering polarity and hydrogen-bonding capacity .
Target Compound vs. Thiazolo-Pyrimidine Derivatives (11a, 11b)
- Core Structure : Thiazolo[3,2-a]pyrimidine in 11a/b vs. benzofuran in the target.
- Substituents: 11a: 2,4,6-Trimethylbenzylidene (sterically bulky). 11b: 4-Cyanobenzylidene (electron-deficient like the target’s dichloro group) .
Physicochemical Properties
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